molecular formula C14H13ClO4 B2420558 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid CAS No. 861438-59-7

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B2420558
CAS No.: 861438-59-7
M. Wt: 280.7
InChI Key: PKAGAGHZBLSWLS-UHFFFAOYSA-N
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Description

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid is a synthetic organic compound with the molecular formula C14H13ClO4 and a molecular weight of 280.71 g/mol This compound is characterized by the presence of a furan ring substituted with a carboxylic acid group and a phenoxy methyl group containing chlorine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

    5-((4-Methylphenyl)methyl)furan-2-carboxylic acid: Similar structure but lacks the chlorine substituent.

    5-(4-Chloro-3,5-dimethylphenyl)furan-2-carboxylic acid: Similar structure but with different substitution pattern on the phenyl ring.

    5-(4-Chlorophenyl)methyl)furan-2-carboxylic acid: Similar structure but lacks the methyl substituents.

Uniqueness

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the phenoxy moiety enhances its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO4/c1-8-5-11(6-9(2)13(8)15)18-7-10-3-4-12(19-10)14(16)17/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAGAGHZBLSWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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